molecular formula C11H18N4O3 B13872424 tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate

tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate

Cat. No.: B13872424
M. Wt: 254.29 g/mol
InChI Key: SONWTVSQOMKSOU-UHFFFAOYSA-N
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Description

tert-Butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate: is a chemical compound known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a pyrimidine ring with a hydroxymethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrimidine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the amino group can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool for probing biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate involves its interaction with specific molecular targets. The amino group and pyrimidine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate is unique due to its combination of functional groups and the presence of the pyrimidine ring. This structure provides it with distinct reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H18N4O3

Molecular Weight

254.29 g/mol

IUPAC Name

tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate

InChI

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)14-5-7-4-13-8(6-16)15-9(7)12/h4,16H,5-6H2,1-3H3,(H,14,17)(H2,12,13,15)

InChI Key

SONWTVSQOMKSOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(N=C1N)CO

Origin of Product

United States

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